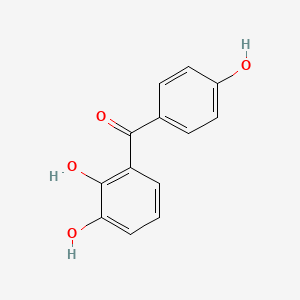
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- typically involves the condensation of 2,3-dihydroxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the substituent.
Scientific Research Applications
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of UV-absorbing materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-: Similar structure but with different hydroxyl group positions.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Lacks the additional hydroxyl group on the phenyl ring.
(2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- is unique due to the specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
129726-78-9 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O4/c14-9-6-4-8(5-7-9)12(16)10-2-1-3-11(15)13(10)17/h1-7,14-15,17H |
InChI Key |
WQCSLQBRPJWOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


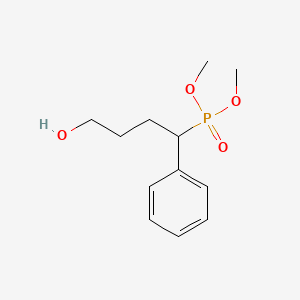
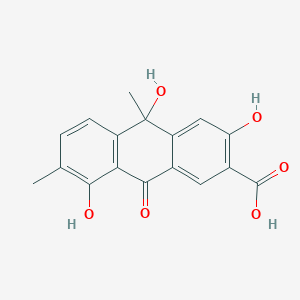
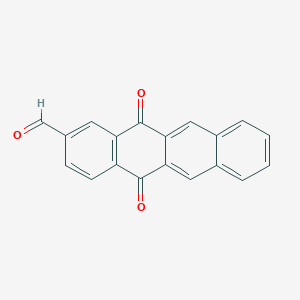
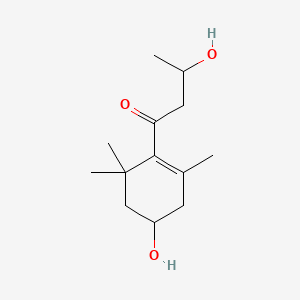
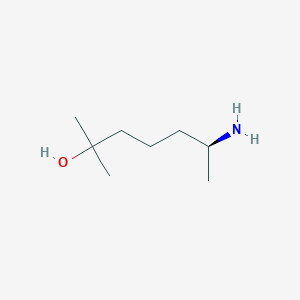
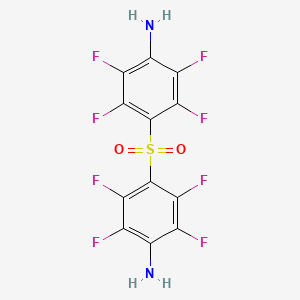
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

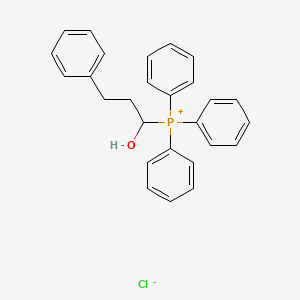
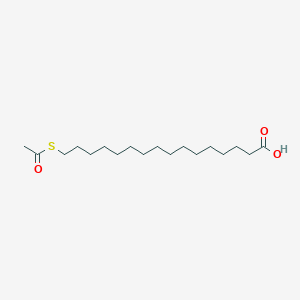
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
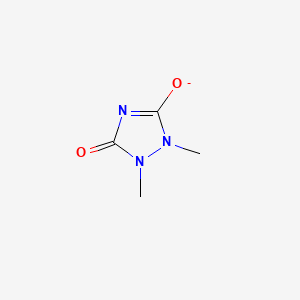
![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
